molecular formula C11H17NO4 B13612441 2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol

2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol

Cat. No.: B13612441
M. Wt: 227.26 g/mol
InChI Key: QDOZVDVPNJUHAD-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C11H17NO4 It is a derivative of phenethylamine, characterized by the presence of three methoxy groups on the benzene ring and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,6-trimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted phenethylamines.

Scientific Research Applications

2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:

    Binding to Receptors: Interaction with specific receptors on cell surfaces.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxyphenethylamine: Similar structure but differs in the position of the methoxy groups.

    2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol: Similar amino alcohol structure with different methoxy group positions.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-2-(2,4,6-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H17NO4/c1-14-7-4-9(15-2)11(8(12)6-13)10(5-7)16-3/h4-5,8,13H,6,12H2,1-3H3

InChI Key

QDOZVDVPNJUHAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(CO)N)OC

Origin of Product

United States

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